2-Ethylbutanehydrazide
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Overview
Description
2-Ethylbutanehydrazide is a chemical compound belonging to the class of hydrazides. It is characterized by its molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . This compound is typically a colorless to pale yellow liquid with a faint odor. It finds applications in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbutanehydrazide generally involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Common synthetic approaches include:
Solution-based synthesis: This method involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed under controlled conditions.
Mechanosynthesis: This approach uses mechanical energy to drive the reaction, often resulting in higher yields and shorter reaction times.
Solid-state melt reactions: This method involves heating the reactants to form a melt, which then reacts to form the desired product.
Industrial Production Methods: Industrial production of this compound typically employs large-scale solution-based synthesis due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-Ethylbutanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various hydrazones, quinazolines, and Schiff bases.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, glues, and chemical preservatives.
Mechanism of Action
The mechanism of action of 2-Ethylbutanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and proteins, modifying their activity and function.
Pathways Involved: It can inhibit enzyme activity by forming stable complexes with the active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
2-Ethylbutanehydrazide can be compared with other similar hydrazide compounds:
Properties
IUPAC Name |
2-ethylbutanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-5(4-2)6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUUDQHMMMKCCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516249 |
Source
|
Record name | 2-Ethylbutanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88141-09-7 |
Source
|
Record name | 2-Ethylbutanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88141-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylbutanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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